molecular formula C6H4BrClN2O B12999114 4-Bromo-6-chloropicolinamide

4-Bromo-6-chloropicolinamide

Cat. No.: B12999114
M. Wt: 235.46 g/mol
InChI Key: DXWBUQRAGUQCCF-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropicolinamide is a chemical compound with the molecular formula C6H3BrClN2O It is a derivative of picolinamide, characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the pyridine ring, respectively

Preparation Methods

The synthesis of 4-Bromo-6-chloropicolinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of picolinamide under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation at the desired positions on the pyridine ring. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

4-Bromo-6-chloropicolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and other halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-6-chloropicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-6-chloropicolinamide can be compared with other similar compounds, such as:

    4-Chloropicolinamide: This compound lacks the bromine atom and has different chemical properties and applications.

    6-Bromo-4-chloroquinoline: Another halogenated derivative with distinct structural and functional characteristics.

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

4-bromo-6-chloropyridine-2-carboxamide

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11)

InChI Key

DXWBUQRAGUQCCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)N)Cl)Br

Origin of Product

United States

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